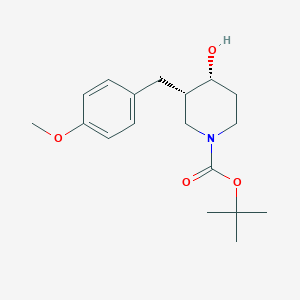
cis-tert-Butyl 4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-tert-Butyl 4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C18H27NO4 and a molecular weight of 321.4 g/mol . This compound is often used in research and development, particularly in the fields of chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-tert-Butyl 4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate with various reagents under controlled conditions. One common method involves the use of L-selectride in anhydrous tetrahydrofuran to achieve stereoselective synthesis .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of high-quality reagents and precise control of reaction conditions are crucial for achieving high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can occur, especially at the carbonyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, cis-tert-Butyl 4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It is also used in stereoselective synthesis studies .
Biology: The compound is used in biological research to study its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: In medicine, this compound is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: In the industrial sector, the compound is used in the development of new materials and as a reference standard for quality control in pharmaceutical production .
Wirkmechanismus
The mechanism of action of cis-tert-Butyl 4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methoxybenzyl groups play a crucial role in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating certain enzymes, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl cis-4-hydroxy-3-methyl-piperidine-1-carboxylate
- tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate
- tert-Butyl 4-hydroxy-1-piperidinecarboxylate
Uniqueness: cis-tert-Butyl 4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate is unique due to its specific stereochemistry and the presence of the methoxybenzyl group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C18H27NO4 |
|---|---|
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
tert-butyl (3S,4R)-4-hydroxy-3-[(4-methoxyphenyl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H27NO4/c1-18(2,3)23-17(21)19-10-9-16(20)14(12-19)11-13-5-7-15(22-4)8-6-13/h5-8,14,16,20H,9-12H2,1-4H3/t14-,16+/m0/s1 |
InChI-Schlüssel |
WMLRVFWCEIPDCZ-GOEBONIOSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)CC2=CC=C(C=C2)OC)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CC2=CC=C(C=C2)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088643.png)
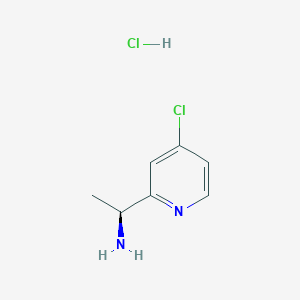
![2'-(tert-Butoxycarbonyl)-4,5-dihydro-2H-spiro[furan-3,1'-isoindoline]-5-carboxylic acid](/img/structure/B13088651.png)
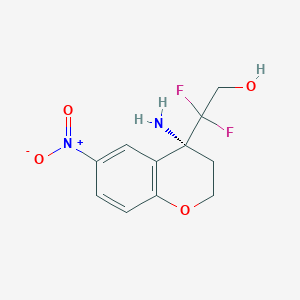
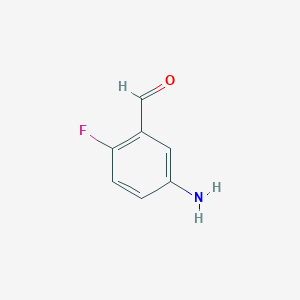

![10-Bromo-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13088667.png)
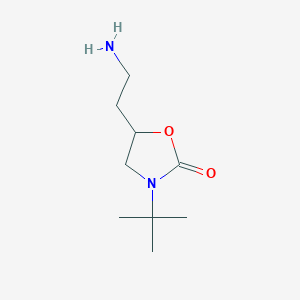
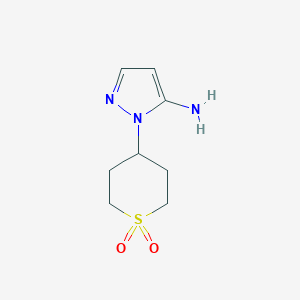

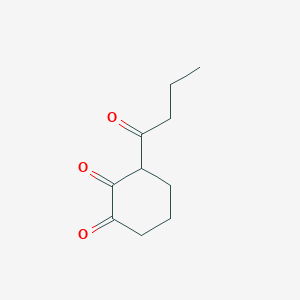
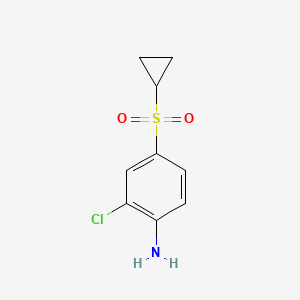
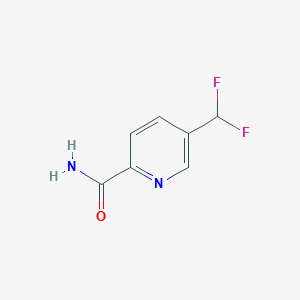
![(S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline](/img/structure/B13088707.png)
